molecular formula C12H13NO2 B8611797 N-Acetyl-N-methyl-3-phenylprop-2-enamide CAS No. 130296-26-3

N-Acetyl-N-methyl-3-phenylprop-2-enamide

Cat. No.: B8611797
CAS No.: 130296-26-3
M. Wt: 203.24 g/mol
InChI Key: AQMQYUIYSQIFNM-UHFFFAOYSA-N
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Description

N-Acetyl-N-methyl-3-phenylprop-2-enamide is a chemical compound belonging to the class of cinnamamide derivatives. These derivatives are of significant interest in preclinical pharmaceutical research, particularly in the field of neuroscience. Cinnamamide derivatives have been identified in numerous studies as possessing notable anticonvulsant and antiseizure properties, making them important candidates for the development of new treatments for epilepsy and other neurological disorders . The N-(3-aryl-2-propenoyl)amido moiety, which is the core structure of this compound, is considered a key pharmacophore responsible for these anticonvulsant activities . Researchers utilize this and related compounds to investigate structure-activity relationships (SAR), focusing on how modifications to the amide moiety and the phenyl ring influence biological activity and potency . The mechanism of action for cinnamamide derivatives is under investigation and may involve interaction with various neurological targets, such as the GABAA receptor, serotonergic receptors, and the vanilloid receptor (TRPV1) . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

CAS No.

130296-26-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-acetyl-N-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C12H13NO2/c1-10(14)13(2)12(15)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

AQMQYUIYSQIFNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research has identified N-Acetyl-N-methyl-3-phenylprop-2-enamide as a promising candidate for the treatment of epilepsy. Studies indicate that derivatives of this compound class exhibit significant efficacy in various seizure models. For instance, the compound demonstrated anticonvulsant activity in several animal models, including the maximal electroshock test and the 6-Hz psychomotor seizure model .

Preclinical studies have shown that this compound has a favorable safety profile, with cytotoxicity assays indicating safety at concentrations up to 100 µM in certain cell lines . This positions the compound as a lead candidate for further drug development aimed at treating epilepsy and related seizure disorders.

Synthetic Utility

This compound is synthesized through N-acylation reactions involving readily available starting materials. The versatility of this compound in synthetic organic chemistry is highlighted by its ability to undergo various chemical transformations, including oxidation and reduction reactions. These properties make it useful as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biological Activities

Beyond its anticonvulsant properties, this compound is being investigated for other biological activities:

Potential Antimicrobial and Anticancer Properties
Emerging research suggests that compounds structurally related to this compound may exhibit antimicrobial and anticancer activities. Preliminary studies have indicated interactions with specific biological targets involved in these pathways, although detailed mechanistic studies are still required to fully elucidate these effects .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant properties of this compound, researchers utilized multiple seizure models to assess efficacy. The compound was found to significantly reduce seizure frequency and duration in treated animals compared to controls. This study underlines the potential of this compound as a therapeutic agent for managing epilepsy .

Case Study 2: Safety Profile Assessment

A comprehensive safety evaluation was conducted using cytotoxicity assays on HepG2 and H9c2 cell lines. Results indicated that this compound was non-toxic at concentrations up to 100 µM, supporting its further development as a safe therapeutic candidate .

Comparison with Similar Compounds

The following analysis compares N-Acetyl-N-methyl-3-phenylprop-2-enamide to structurally related enamide derivatives, focusing on substituent effects, physicochemical properties, and functional implications.

Structural and Substituent Variations

Key structural differences among analogs arise from:

  • N-substituents : Acetyl, methyl, ethyl, aryl, or branched alkyl groups.
  • Aryl/heteroaryl groups : Phenyl, naphthyl, or substituted phenyl at the 3-position.
  • Additional functional groups: Hydroxy, chloro, or amino moieties.
Table 1: Structural Comparison of Selected Enamide Derivatives
Compound Name N-Substituents 3-Position Substituent Molecular Formula Molecular Weight Key Features/Properties
This compound Acetyl, Methyl Phenyl C₁₂H₁₃NO₂ 219.24 Balanced electronic effects; moderate lipophilicity.
(2E)-N-ethyl-N-(2-methylphenyl)-3-phenylprop-2-enamide Ethyl, 2-methylphenyl Phenyl C₁₉H₂₁NO 279.38 Bulky N-substituents increase steric hindrance and lipophilicity.
(2Z)-N-methyl-3-phenyl-N-(2-phenylethyl)prop-2-enamide Methyl, Phenylethyl Phenyl C₁₉H₁₉NO 277.36 Branched N-alkyl chain enhances π-π stacking potential.
(E)-N-(2-acetamidophenyl)-3-phenylprop-2-enamide Acetamidophenyl Phenyl C₁₇H₁₆N₂O₂ 280.32 Additional amide group improves hydrogen bonding capacity.
N-acetyl-3-hydroxy-N-methyl-3-phenylprop-2-enamide Acetyl, Methyl Phenyl, Hydroxy C₁₂H₁₃NO₃ 219.24 Hydroxy group increases polarity and H-bond donor capacity.

Physicochemical Properties

  • Solubility : The acetyl group in the target compound enhances polarity compared to purely alkyl-substituted analogs (e.g., ethyl or phenylethyl substituents in ). However, the absence of a hydroxy group (as in ) reduces its aqueous solubility.
  • Stability : The acetyl group may stabilize the amide bond through resonance, whereas methyl groups reduce steric strain.
  • Hydrogen Bonding: Unlike compounds with hydroxy or acetamido groups, the target compound lacks strong H-bond donors, limiting its interaction with polar solvents or biological targets.

Crystallographic and Molecular Packing

Crystallographic tools like SHELX and ORTEP are critical for resolving enamide structures. The acetyl and methyl groups in the target compound likely induce specific packing patterns:

  • Hydrogen Bonding Networks : Compounds like with additional amide groups form stronger intermolecular interactions, leading to higher crystallinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methodologies for N-Acetyl-N-methyl-3-phenylprop-2-enamide?

  • Methodology : The compound can be synthesized via acylation of the corresponding enamine intermediate. A typical approach involves reacting 3-phenylprop-2-enamine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification is achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Impurities such as unreacted starting materials or over-acetylated byproducts require careful solvent selection during crystallization.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • NMR : Use deuterated DMSO or CDCl₃ to resolve signals. The acetyl group typically appears as a singlet at ~2.1 ppm (¹H) and ~170 ppm (¹³C). The enamide proton (CH=N) shows a doublet near 6.5–7.0 ppm (¹H) .
  • IR : Confirm the amide C=O stretch at ~1650–1680 cm⁻¹ and enamide C=C absorption at ~1600 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₃NO₂, m/z ~203.1).

Q. What are common challenges in synthesizing this compound, and how are they addressed?

  • Challenge : Competitive side reactions (e.g., over-acetylation or polymerization of the enamide).
  • Solutions :

  • Use controlled stoichiometry (1:1 molar ratio of amine to acetylating agent).
  • Employ low temperatures (0–5°C) to suppress side reactions.
  • Add stabilizers like BHT (butylated hydroxytoluene) to prevent radical-mediated polymerization .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodology : Grow single crystals via slow evaporation of a saturated acetone solution. Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine the structure with SHELXL :

  • Unit Cell Parameters (example from analogous enamide structures):
ParameterValue
a12.06 Å
b19.98 Å
c6.40 Å
β94.87°
Space GroupP2₁/c
  • Key Outputs : Bond lengths (C=O: ~1.23 Å, C=C: ~1.34 Å) and torsion angles to confirm planarity of the enamide system.

Q. What hydrogen-bonding motifs are critical for stabilizing the crystal lattice of this compound?

  • Graph Set Analysis : Use Etter’s rules to classify interactions. The acetyl oxygen often acts as a hydrogen-bond acceptor with NH or CH donors from adjacent molecules, forming R₂²(8) or C(4) motifs .
  • Tools : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying intermolecular interactions.

Q. How can DFT calculations predict the reactivity of this compound in nucleophilic addition reactions?

  • Approach : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites. The β-carbon of the enamide (LUMO ~-1.5 eV) is susceptible to nucleophilic attack .
  • Validation : Compare computed IR spectra and dipole moments with experimental data.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Design : Synthesize analogs with substituents on the phenyl ring (e.g., nitro, methoxy) or modified acyl groups.
  • Assays :

  • Enzymatic inhibition (e.g., acetylcholinesterase) using Ellman’s method.
  • Cytotoxicity screening via MTT assays on cancer cell lines.
    • Data Analysis : Use Hammett plots (σ values vs. activity) to correlate electronic effects with bioactivity .

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